![molecular formula C13H18N4O4 B14196673 4,6-Bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-21-8](/img/structure/B14196673.png)
4,6-Bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring. The presence of methoxyethoxy groups at positions 4 and 6 enhances its solubility and potential biological activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde, followed by cyclization and subsequent functionalization to introduce the methoxyethoxy groups . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
4,6-Bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in heterocyclic chemistry, substitution reactions can introduce new substituents at specific positions on the ring
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or nucleophiles under acidic or basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups like halides or alkyl groups .
科学的研究の応用
4,6-Bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 4,6-Bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate signaling pathways that control cell growth, differentiation, and apoptosis . The methoxyethoxy groups enhance its ability to penetrate cell membranes and reach intracellular targets .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the position of nitrogen atoms and substituents.
Pyrido[3,4-d]pyrimidines: Another class of related compounds with variations in ring fusion and functional groups.
Uniqueness
4,6-Bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxyethoxy groups enhances its solubility and bioavailability, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
917759-21-8 |
|---|---|
分子式 |
C13H18N4O4 |
分子量 |
294.31 g/mol |
IUPAC名 |
4,6-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C13H18N4O4/c1-18-5-7-20-10-4-3-9-11(16-10)12(17-13(14)15-9)21-8-6-19-2/h3-4H,5-8H2,1-2H3,(H2,14,15,17) |
InChIキー |
HZQGPZJDCRCFCZ-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=NC2=C(C=C1)N=C(N=C2OCCOC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[Bis(4-fluorophenyl)methoxy]methyl}-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14196592.png)
silane](/img/structure/B14196595.png)
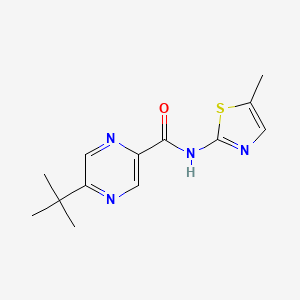
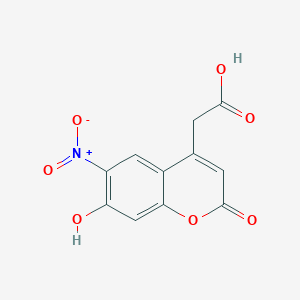
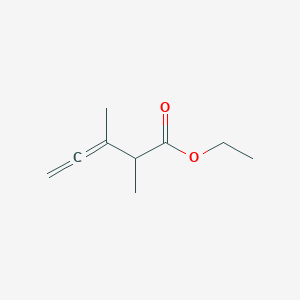
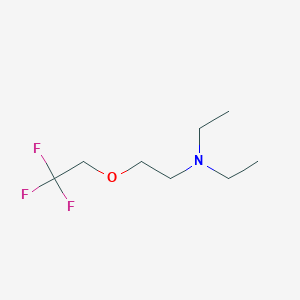

![(1S,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14196637.png)
![Benzene, 1,2,3-trimethoxy-4-[(4-methoxyphenyl)methyl]-](/img/structure/B14196639.png)
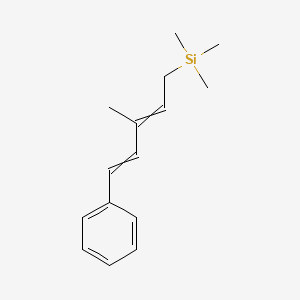
![1-[(Naphthalen-2-yl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14196649.png)

stannane](/img/structure/B14196662.png)
![3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene](/img/structure/B14196677.png)
